molecular formula C12H20O2S B12785688 Menthone-8-thioacetate, trans- CAS No. 166022-17-9

Menthone-8-thioacetate, trans-

Cat. No.: B12785688
CAS No.: 166022-17-9
M. Wt: 228.35 g/mol
InChI Key: AMXPURQVAMENCC-PSASIEDQSA-N
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Description

Menthone-8-thioacetate, trans- is a chemical compound known for its use as a flavoring agent. It is a derivative of menthone, a monoterpene found in essential oils such as peppermint oil. The compound is characterized by its pale yellow liquid form and slightly soluble nature in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of menthone-8-thioacetate, trans- involves the reaction of menthone with thioacetic acid. The process is typically carried out under mild reaction conditions to ensure high yield and minimal isomer formation . The reaction can be summarized as follows:

  • Menthone + Thioacetic Acid → Menthone-8-thioacetate, trans-
  • The reaction is conducted at room temperature with a suitable catalyst to facilitate the formation of the thioester bond.

Industrial Production Methods: Industrial production of menthone-8-thioacetate, trans- follows similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making it suitable for use in various applications, particularly in the flavoring industry .

Chemical Reactions Analysis

Types of Reactions: Menthone-8-thioacetate, trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Major Products:

Mechanism of Action

The mechanism of action of menthone-8-thioacetate, trans- involves its interaction with specific molecular targets. The compound exerts its effects through the formation of thioester bonds, which play a crucial role in various biochemical pathways. These pathways include the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Menthone-8-thioacetate, trans- is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The trans- configuration provides distinct properties compared to its cis- counterpart, making it valuable in specific applications .

Properties

CAS No.

166022-17-9

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate

InChI

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1

InChI Key

AMXPURQVAMENCC-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C

Origin of Product

United States

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